molecular formula C7H13NO3 B15253708 Methyl 3-(aminomethyl)oxolane-3-carboxylate

Methyl 3-(aminomethyl)oxolane-3-carboxylate

Cat. No.: B15253708
M. Wt: 159.18 g/mol
InChI Key: PBGQOJNQSQDRKR-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)oxolane-3-carboxylate: is an organic compound with the molecular formula C7H13NO3. It is a derivative of oxolane, featuring an aminomethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-(aminomethyl)oxolane-3-carboxylate typically begins with oxolane derivatives.

    Reaction Steps:

    Reaction Conditions: Common reagents include methylating agents and amination reagents. The reactions are often carried out under controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods:

    Batch Processing: In industrial settings, the compound is often synthesized in batch reactors where precise control over reaction conditions is maintained.

    Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(aminomethyl)oxolane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Oxidized derivatives of the oxolane ring.

    Reduction Products: Reduced forms of the ester and aminomethyl groups.

    Substitution Products: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 3-(aminomethyl)oxolane-3-carboxylate is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: Methyl 3-(aminomethyl)oxolane-3-carboxylate can interact with enzymes, affecting their activity and function.

    Metabolic Pathways: It can be involved in various metabolic pathways, influencing the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

  • Methyl 3-(methylamino)oxolane-3-carboxylate
  • Methyl 5-(aminomethyl)oxolane-3-carboxylate

Uniqueness:

  • Structural Differences: The presence of the aminomethyl group at the 3-position of the oxolane ring distinguishes it from other similar compounds.
  • Reactivity: Its unique structure imparts specific reactivity patterns, making it suitable for particular applications in synthesis and research.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-(aminomethyl)oxolane-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-6(9)7(4-8)2-3-11-5-7/h2-5,8H2,1H3

InChI Key

PBGQOJNQSQDRKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOC1)CN

Origin of Product

United States

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